2-(4-Morpholino-2-(pyridin-3-yl)thieno[3,2-d]pyrimidin-6-yl)propan-2-amine
Description
This compound is a thieno[3,2-d]pyrimidine derivative featuring a morpholino group at position 4, a pyridin-3-yl substituent at position 2, and a propan-2-amine moiety at position 4. Its design aligns with trends in heterocyclic chemistry, where morpholino and pyridine groups are incorporated to enhance solubility and target engagement.
Properties
Molecular Formula |
C18H21N5OS |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-(4-morpholin-4-yl-2-pyridin-3-ylthieno[3,2-d]pyrimidin-6-yl)propan-2-amine |
InChI |
InChI=1S/C18H21N5OS/c1-18(2,19)14-10-13-15(25-14)17(23-6-8-24-9-7-23)22-16(21-13)12-4-3-5-20-11-12/h3-5,10-11H,6-9,19H2,1-2H3 |
InChI Key |
FFFANAVQQTZXCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC2=C(S1)C(=NC(=N2)C3=CN=CC=C3)N4CCOCC4)N |
Origin of Product |
United States |
Biological Activity
The compound 2-(4-Morpholino-2-(pyridin-3-yl)thieno[3,2-d]pyrimidin-6-yl)propan-2-amine is a thienopyrimidine derivative that has garnered attention for its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant structure-activity relationships (SAR).
The primary mechanism of action for this compound is its role as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cell proliferation and survival. Dysregulation of this pathway is often implicated in various cancers. The compound shows selective inhibition against the p110α isoform of PI3K, which is significant given the role of this isoform in tumorigenesis.
Biological Activity and Efficacy
Research indicates that this compound exhibits potent anti-cancer activity through several pathways:
- Inhibition of Tumor Growth : In vitro studies have shown that the compound effectively inhibits the proliferation of various cancer cell lines, including melanoma and ovarian cancer cells. For instance, it has demonstrated an IC50 value as low as 0.58 µM against A375 melanoma cells .
- Selectivity : Notably, the compound is selective for p110α over other PI3K isoforms and protein kinases, making it a promising candidate for targeted cancer therapies .
- In Vivo Efficacy : In SCID mice bearing IGROV1 tumors, the compound exhibited significant tumor growth inhibition compared to control groups . This suggests that it may be effective in clinical settings.
Structure-Activity Relationship (SAR)
The structural features of 2-(4-Morpholino-2-(pyridin-3-yl)thieno[3,2-d]pyrimidin-6-yl)propan-2-amine contribute significantly to its biological activity:
| Structural Feature | Impact on Activity |
|---|---|
| Morpholino Group | Enhances solubility and bioavailability |
| Thieno[3,2-d]pyrimidine Core | Critical for PI3K inhibition |
| Pyridinyl Substitution | Influences binding affinity and selectivity |
Case Studies
Several studies have highlighted the biological activity of similar thienopyrimidine derivatives:
- Antitumor Activity : A related thienopyrimidine derivative showed IC50 values against specific cancer cell lines comparable to those observed for 2-(4-Morpholino-2-(pyridin-3-yl)thieno[3,2-d]pyrimidin-6-yl)propan-2-amine .
- Mechanistic Insights : Research has demonstrated that thienopyrimidine compounds can induce apoptosis in cancer cells through PI3K pathway inhibition, leading to decreased cellular ATP levels and subsequent cell death .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features
Key Differentiators
Substituent Flexibility: Unlike rigid morpholinophenyl groups (), the pyridin-3-yl and propan-2-amine groups in the target compound may enhance solubility and metabolic stability.
Synthetic Efficiency : Microwave-assisted Suzuki couplings () achieve higher yields (>90%) compared to traditional reflux methods ().
Q & A
Q. What are the standard synthetic routes for preparing 2-(4-Morpholino-2-(pyridin-3-yl)thieno[3,2-d]pyrimidin-6-yl)propan-2-amine?
The compound is typically synthesized via a multi-step process involving:
- Condensation : Reacting 1-(4-morpholinophenyl)ethanone with substituted benzaldehydes under basic conditions (e.g., NaOH in ethanol at 200°C) to form (E)-chalcone intermediates .
- Cyclization : Treating chalcones with guanidine nitrate and LiOH in refluxing ethanol for 4–6 hours to form the pyrimidine core .
- Purification : Column chromatography using silica gel and ethyl acetate/petroleum ether (2:8 ratio) to isolate the final product .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify aromatic protons, morpholine/pyridine substituents, and amine groups .
- Infrared (IR) Spectroscopy : Confirmation of amine (-NH) and carbonyl (C=O) stretches .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content to confirm stoichiometry .
Q. What are the common purification techniques post-synthesis?
- Column Chromatography : Silica gel (100–200 mesh) with ethyl acetate/petroleum ether gradients .
- Recrystallization : Using solvents like ethanol or methanol for high-purity crystalline products .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of thieno[3,2-d]pyrimidine derivatives?
Critical parameters include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Catalysts : Use of Dess-Martin periodinane (DMP) for oxidation steps (91% yield) .
- Temperature Control : Reflux at 80–100°C for 4–6 hours to minimize side reactions .
- Continuous Flow Reactors : Industrial-scale optimization for improved mixing and heat transfer .
Q. How to address discrepancies in biological activity data across different studies?
Potential factors to investigate:
Q. What strategies enhance the solubility and bioavailability of this compound?
Q. How to design experiments to study the compound's interaction with dihydrofolate reductase (DHFR)?
- Enzyme Inhibition Assays : Measure IC values using spectrophotometric monitoring of NADPH oxidation .
- Molecular Docking : Computational modeling (e.g., AutoDock) to predict binding modes with DHFR active sites .
- Mutagenesis Studies : Identify critical residues (e.g., Asp27, Leu28) through site-directed mutagenesis .
Q. What computational methods validate the compound's mechanism of action?
- Density Functional Theory (DFT) : Analyze electronic properties (e.g., HOMO/LUMO) related to reactivity .
- Molecular Dynamics (MD) Simulations : Study conformational stability in aqueous or lipid environments .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
